molecular formula C15H28INO B233730 Psycholeine CAS No. 144424-79-3

Psycholeine

Cat. No.: B233730
CAS No.: 144424-79-3
M. Wt: 690.9 g/mol
InChI Key: HEDIOFZXUDVGEU-WATQSORBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene is a natural product found in Psychotria oleoides with data available.

Scientific Research Applications

Chemical Behavior and Synthesis

  • Chemical Behavior: Tetrahydropyrrolo[3,2-b]pyrrole derivatives, which are related to the compound , demonstrate unique chemical behaviors, such as undergoing demethoxycarbonylation or ring-opening reactions under certain conditions (Satake, Kumagai, & Mukai, 1983).
  • Synthesis Techniques: New bis(tetrahydropyrrolo[3,4-b]carbazoles) have been synthesized, illustrating methods of creating complex molecules similar to the one you're interested in. These methods include Diels–Alder reactions, which might be relevant for synthesizing your compound (Mehrabani & Pindur, 2001).

Biomedical Applications

  • Antitumor Potential: Compounds like bis(tetrahydropyrrolo[3,4-b]carbazoles) have potential as DNA ligands in the development of antitumor drugs. This indicates the possibility of similar applications for the compound you're interested in (Mehrabani & Pindur, 2001).
  • Synthesis for Medical Applications: Certain tetrahydropyrrolo[2,3-b]indole derivatives have been synthesized for medical applications, such as in the preparation of specific radiopharmaceuticals (Ekhato & Huang, 1997).

Advanced Chemical Synthesis

  • Heterocyclization Techniques: Studies on heterocyclization involving similar structures, leading to the formation of thiophene and pyrrole derivatives, offer insights into advanced synthesis techniques that could be applicable (Rozentsveig et al., 2022).
  • Total Synthesis of Complex Molecules: Research on the total synthesis of complex molecules like albifloranine provides a framework for synthesizing intricate structures that might be similar to your compound (Bandarage, Kuehne, & Glick, 1999).

Properties

CAS No.

144424-79-3

Molecular Formula

C15H28INO

Molecular Weight

690.9 g/mol

IUPAC Name

(2R,11S)-5,14-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene

InChI

InChI=1S/C44H50N8/c1-26-25-45-37-43-21-24-52(4)40(49-35-29(13-9-15-31(35)43)41-19-22-50(2)38(41)46-33-17-7-5-11-27(33)41)44(26,43)32-16-10-14-30(36(32)48-37)42-20-23-51(3)39(42)47-34-18-8-6-12-28(34)42/h5-18,26,37-40,45-49H,19-25H2,1-4H3/t26?,37-,38+,39+,40+,41+,42+,43?,44?/m0/s1

InChI Key

HEDIOFZXUDVGEU-WATQSORBSA-N

Isomeric SMILES

CC1CN[C@@H]2C34C1([C@H](NC5=C(C=CC=C53)[C@]67CCN([C@H]6NC8=CC=CC=C78)C)N(CC4)C)C9=CC=CC(=C9N2)[C@]12CCN([C@H]1NC1=CC=CC=C21)C

SMILES

CC1CNC2C34C1(C(NC5=C(C=CC=C53)C67CCN(C6NC8=CC=CC=C78)C)N(CC4)C)C9=CC=CC(=C9N2)C12CCN(C1NC1=CC=CC=C21)C

Canonical SMILES

CC1CNC2C34C1(C(NC5=C(C=CC=C53)C67CCN(C6NC8=CC=CC=C78)C)N(CC4)C)C9=CC=CC(=C9N2)C12CCN(C1NC1=CC=CC=C21)C

Synonyms

Psycholeine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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